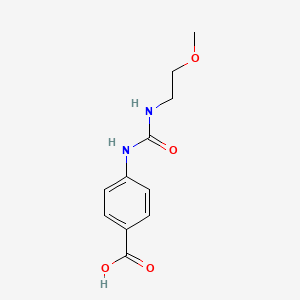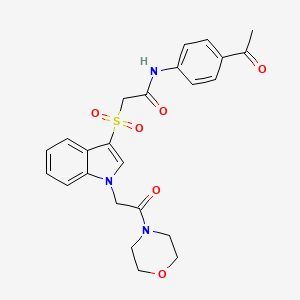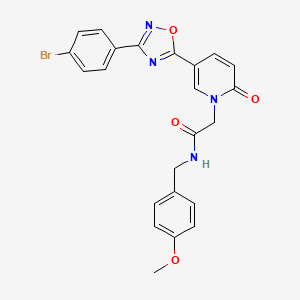
4-(2-Methoxyethylcarbamoylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyethylcarbamoylamino)benzoic acid, also known as meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. The chemical structure of meclofenamic acid is similar to other NSAIDs such as aspirin, ibuprofen, and naproxen. However, meclofenamic acid has unique properties that make it a valuable tool for scientific research.
作用機序
Meclofenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response, and their production is increased in response to tissue injury or infection. By inhibiting COX enzymes, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid are similar to those of other NSAIDs. In addition to its anti-inflammatory and analgesic effects, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid has been shown to have antipyretic (fever-reducing) and antiplatelet (blood-thinning) effects. However, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid has also been shown to have some unique effects, such as the ability to inhibit the activity of certain ion channels in the nervous system.
実験室実験の利点と制限
One advantage of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid for laboratory experiments is its well-established mechanism of action and safety profile. Meclofenamic acid has been extensively studied in both animal and human models, and its effects are well understood. However, one limitation of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid is its relatively low potency compared to other NSAIDs. This may limit its usefulness in certain experiments where high doses or potent inhibitors are required.
将来の方向性
There are many potential future directions for research involving 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid. One area of interest is the development of new NSAIDs that are more potent or have fewer side effects than existing drugs. Another area of interest is the use of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid as a tool to study the role of ion channels in the nervous system, which could have implications for the treatment of pain and other neurological disorders. Finally, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid may have potential as a therapeutic agent for the treatment of cancer, although further research is needed to explore this possibility.
合成法
Meclofenamic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-aminobenzoic acid with 2-methoxyethyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified using techniques such as recrystallization or chromatography.
科学的研究の応用
Meclofenamic acid has a wide range of applications in scientific research. It has been used as a tool to study the mechanisms of inflammation and pain, as well as to investigate the role of various enzymes and receptors in these processes. Meclofenamic acid has also been used to study the effects of NSAIDs on the gastrointestinal tract, as well as to investigate the potential use of NSAIDs in cancer therapy.
特性
IUPAC Name |
4-(2-methoxyethylcarbamoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-7-6-12-11(16)13-9-4-2-8(3-5-9)10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCDEHBCZRUWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethylcarbamoylamino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[(3-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2558586.png)

![(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B2558591.png)

![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)






![2-Methyl-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2558607.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2558608.png)
![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B2558609.png)